2-methyl-1H-benzo[d]imidazole-1-carbonitrile
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Overview
Description
2-Methyl-1H-benzo[d]imidazole-1-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of a nitrile group in this compound adds to its chemical versatility, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-benzo[d]imidazole-1-carbonitrile typically involves the cyclization of o-phenylenediamine with a suitable nitrile source. One common method includes the reaction of o-phenylenediamine with acetonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as nickel or palladium can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-benzo[d]imidazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed:
Oxidation: Benzimidazole oxides
Reduction: Amine derivatives
Substitution: Substituted benzimidazoles
Scientific Research Applications
2-Methyl-1H-benzo[d]imidazole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-methyl-1H-benzo[d]imidazole-1-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For instance, its anticancer activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells. The compound’s interaction with cellular pathways such as the p53 pathway and caspase activation plays a crucial role in its biological effects .
Comparison with Similar Compounds
- 2-Methyl-1H-benzo[d]imidazole
- 1-Methyl-1H-benzo[d]imidazole-2-carbonitrile
- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
Comparison: 2-Methyl-1H-benzo[d]imidazole-1-carbonitrile stands out due to the presence of the nitrile group, which imparts unique reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader spectrum of applications, particularly in medicinal chemistry and material sciences .
Properties
Molecular Formula |
C9H7N3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-methylbenzimidazole-1-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,1H3 |
InChI Key |
RVYIEANZYUQEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C#N |
Origin of Product |
United States |
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